N-(2-methyl-5-nitrophenyl)-2-(3-methylphenyl)quinoline-4-carboxamide
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Overview
Description
MNQC , is a complex organic compound with a fascinating structure. Let’s break it down:
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Quinoline Core: : The quinoline ring system serves as the backbone, consisting of a fused benzene and pyridine ring. This structural motif imparts unique properties to MNQC.
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Substituents: : The compound bears two significant substituents:
2-Methyl-5-nitrophenyl group: Positioned at one end of the quinoline ring, this group contributes to MNQC’s color and reactivity.
3-Methylphenyl group: Attached to the other end of the quinoline ring, this group further modifies MNQC’s chemical behavior.
Preparation Methods
Synthetic Routes:
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Condensation Reaction
- MNQC can be synthesized via a condensation reaction between 2-methyl-5-nitroaniline and 3-methylbenzoic acid. The reaction typically occurs in an acidic medium.
- The amide linkage forms between the amino group of 2-methyl-5-nitroaniline and the carboxylic acid group of 3-methylbenzoic acid.
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Industrial Production
- Industrial-scale production often employs continuous flow reactors or batch processes.
- Optimization of reaction conditions (temperature, solvent, catalysts) ensures high yields.
Chemical Reactions Analysis
MNQC participates in various chemical reactions:
Oxidation: The nitro group can undergo reduction to an amino group or oxidation to a nitroso group.
Substitution: MNQC reacts with nucleophiles (e.g., amines, hydrazines) to form substituted derivatives.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline under suitable conditions.
Common reagents include:
Hydrogenation catalysts: (e.g., palladium on carbon) for reduction.
Strong acids: (e.g., sulfuric acid) for condensation reactions.
Major products:
- Reduction yields the corresponding amino derivative.
- Substitution leads to various MNQC derivatives with modified properties.
Scientific Research Applications
MNQC finds applications in:
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure and reactivity.
Fluorescent Probes: MNQC derivatives exhibit fluorescence, making them useful for cellular imaging.
Material Science: Incorporation into polymers enhances their properties.
Mechanism of Action
- MNQC’s mechanism of action depends on its specific application.
- In anticancer research, it may interfere with DNA replication or inhibit specific enzymes.
- Further studies are needed to elucidate precise targets and pathways.
Comparison with Similar Compounds
- MNQC’s distinct features set it apart from other quinoline-based compounds.
- Similar compounds include quinoline carboxamides and nitro-substituted quinolines .
Properties
Molecular Formula |
C24H19N3O3 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-(3-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H19N3O3/c1-15-6-5-7-17(12-15)23-14-20(19-8-3-4-9-21(19)25-23)24(28)26-22-13-18(27(29)30)11-10-16(22)2/h3-14H,1-2H3,(H,26,28) |
InChI Key |
DCGKPYNARPVFDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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